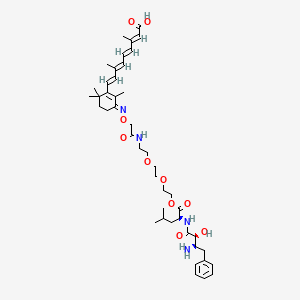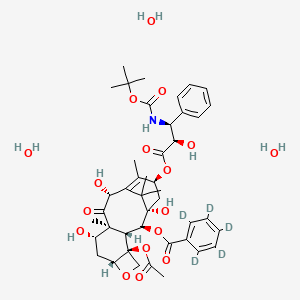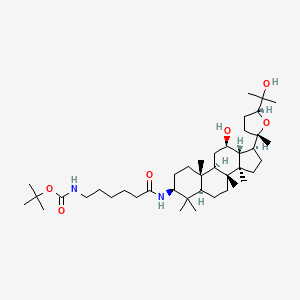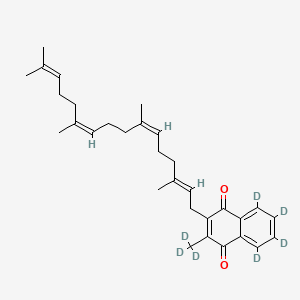
6Z,10Z-Vitamin K2-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6Z,10Z-Vitamin K2-d7: is an isotope-labeled analog of 6Z,10Z-Vitamin K2. This compound is a form of Vitamin K2, which is known for its role in blood coagulation and bone health. The “d7” indicates that seven hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to trace the metabolic pathways and interactions of the compound within biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 6Z,10Z-Vitamin K2-d7 involves the synthesis of the 6Z,10Z-isomer of Vitamin K2 followed by the incorporation of deuterium. The synthetic route typically includes the attachment of a hexaprenyl chain to a monoprenyl derivative of menadiol. This process involves several steps, including alkylation reactions with hexaprenyl halide and the use of various reagents and catalysts .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical engineering techniques to ensure high yield and purity. The production process is optimized for cost-effectiveness and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: 6Z,10Z-Vitamin K2-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to hydroquinones.
Substitution: The isoprenoid side chain can undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated solvents and catalysts like palladium on carbon are often employed.
Major Products:
Oxidation: Quinones and epoxides.
Reduction: Hydroquinones.
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
6Z,10Z-Vitamin K2-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and interactions of Vitamin K2.
Biology: Helps in studying the role of Vitamin K2 in cellular processes and its impact on gene expression.
Medicine: Investigated for its potential therapeutic effects in bone health, cardiovascular diseases, and blood coagulation disorders.
Industry: Used in the development of dietary supplements and fortified foods to enhance nutritional value .
Mécanisme D'action
The mechanism of action of 6Z,10Z-Vitamin K2-d7 involves its role as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme is responsible for the carboxylation of glutamate residues in certain proteins, which is essential for their biological activity. The compound binds to the intranuclear receptor SXR, leading to the activation of various genes involved in bone metabolism and blood coagulation .
Comparaison Avec Des Composés Similaires
10Z-Vitamin K2-d7: Another isotope-labeled analog with a different isomeric form.
Vitamin K-d7 (5,6,7,8-d4, 2-methyl-d3): A deuterated analog of Vitamin K with different labeling positions.
Uniqueness: 6Z,10Z-Vitamin K2-d7 is unique due to its specific isomeric form and deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. Its stability and similarity to natural Vitamin K2 make it an invaluable tool in research .
Propriétés
Formule moléculaire |
C31H40O2 |
|---|---|
Poids moléculaire |
451.7 g/mol |
Nom IUPAC |
5,6,7,8-tetradeuterio-2-[(2E,6Z,10Z)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14-,24-16-,25-20+/i6D3,7D,8D,18D,19D |
Clé InChI |
DKHGMERMDICWDU-XPEFUQSRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(/C)\CC/C=C(/C)\CCC=C(C)C)[2H])[2H] |
SMILES canonique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




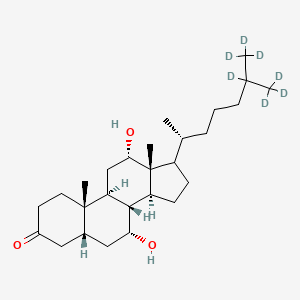
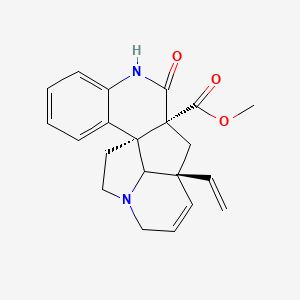
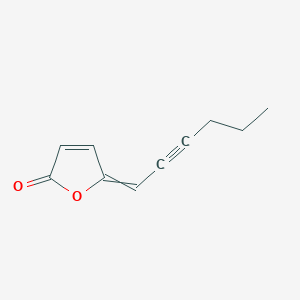

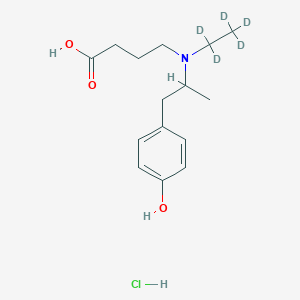
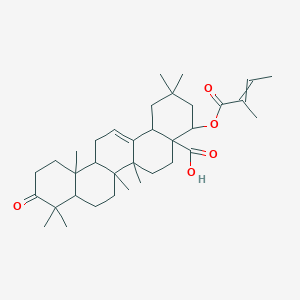
![(1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B12428430.png)
